Ald-Ph-PEG3-NH-Boc

描述

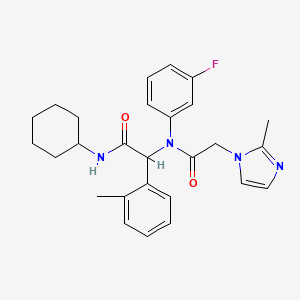

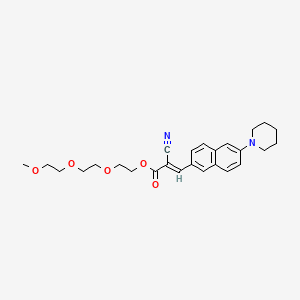

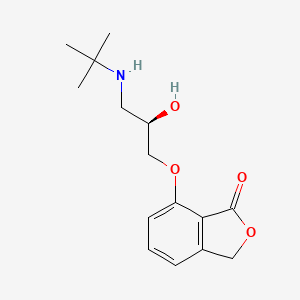

Ald-Ph-PEG3-NH-Boc is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain .

Molecular Structure Analysis

The molecular formula of this compound is C21H32N2O7 . It has a molecular weight of 424.5 g/mol . It contains functional groups such as Benzaldehyde/Boc-protected amine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 424.5 g/mol and a molecular formula of C21H32N2O7 . .科学研究应用

Nanoporous Membranes Development

通过原子层沉积(ALD)设计和微调硼氮单纳米孔和纳米多孔膜是一个显著的应用。利用BBr3和NH3等前体,可以合成BN薄膜并在阳极氧化铝纳米多孔模板上进行共形涂层。这种方法在离子分离、能量收集和超滤器件方面具有潜力(Weber et al., 2017)。

原子层沉积技术

已经在各种基底上展示了硼氮(BN)的原子层沉积(ALD),包括ZrO2颗粒。该过程涉及使用BCl3和NH3进行顺序半反应,实现了精确的厚度控制和均匀的薄膜覆盖。这种技术对于高介电常数晶体管和固体氧化物燃料电池的应用至关重要(Ferguson et al., 2002)。

酶修饰以提高稳定性

聚乙二醇(PEG)已被用于修饰纤维素酶等酶类,创建了类似Cell-ALD的衍生物。这些修饰改善了酶的稳定性和活性,特别是在离子液体等环境中。这对于天然纤维素水解以及潜在的其他生物技术应用具有重要意义(Lu et al., 2018)。

催化剂设计和合成

ALD被利用于催化材料的原子级设计和合成。这种精确控制对于理解反应机制和创造具有高性能的先进催化剂至关重要。ALD使得可以创建具有受控尺寸、组成和活性位点分布的材料,适用于各种化学反应(O'Neill et al., 2015)。

纳米材料合成和功能化

ALD在纳米材料的合成和功能化中发挥着至关重要的作用,特别是在能源技术中。其能够以原子精度控制生长并创建独特的纳米结构和组成,对于次级电池、燃料电池和太阳能电池等应用至关重要(Meng et al., 2017)。

生物共轭和药物传递

基于PEG的材料,包括那些与炔基功能化PEG修饰的材料,用于生物共轭和药物传递应用。将这些材料量身定制以实现特定的生物相互作用和控制药物释放,在医学领域中是一个重要的应用(Leung et al., 2011)。

安全和危害

作用机制

Target of Action

Ald-Ph-PEG3-NH-Boc is primarily used as a linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain . The primary targets of this compound are molecules bearing aminooxy groups .

Mode of Action

The aldehyde group in this compound readily reacts with aminooxy bearing molecules . This reaction forms a stable oxime bond, allowing the compound to be conjugated to other molecules . The Boc-protected amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds after deprotection .

Biochemical Pathways

As a linker, it plays a crucial role in the formation of complex molecules, such as antibody-drug conjugates (adcs), where it can connect a cytotoxic drug to an antibody .

Pharmacokinetics

The presence of the peg chain can potentially increase the water solubility of the compound , which could enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of stable conjugates with aminooxy bearing molecules . These conjugates can be used in various applications, including drug delivery .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C to maintain its stability

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDXZZBNCXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)

![3-[3-(3,5-Dimethyl-1h-Pyrazol-4-Yl)propoxy]-4-Fluorobenzoic Acid](/img/structure/B605222.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)